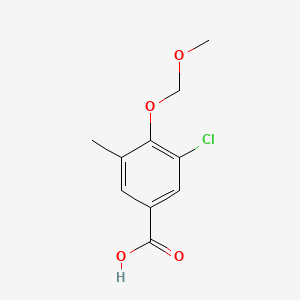
3-Chloro-4-(methoxymethoxy)-5-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(methoxymethoxy)-5-methylbenzoic acid is an organic compound with a complex structure that includes a chloro group, a methoxymethoxy group, and a methyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(methoxymethoxy)-5-methylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 4-(methoxymethoxy)-5-methylbenzoic acid using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(methoxymethoxy)-5-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Reduction: Reducing agents (lithium aluminum hydride, hydrogen gas), solvents (ether, ethanol), catalysts (palladium on carbon).
Major Products
Substitution: Corresponding amines or thiols.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding alcohols or hydrocarbons.
Scientific Research Applications
3-Chloro-4-(methoxymethoxy)-5-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(methoxymethoxy)-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The chloro group can participate in electrophilic aromatic substitution reactions, while the methoxymethoxy group can undergo hydrolysis to release methanol and form corresponding aldehydes or acids. These reactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxycinnamic acid: Similar structure but with a cinnamic acid core.
4-Chloro-3-methoxybenzoic acid: Similar structure but with different positions of the chloro and methoxy groups.
Uniqueness
3-Chloro-4-(methoxymethoxy)-5-methylbenzoic acid is unique due to the presence of both a methoxymethoxy group and a methyl group on the benzoic acid core, which imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C10H11ClO4 |
|---|---|
Molecular Weight |
230.64 g/mol |
IUPAC Name |
3-chloro-4-(methoxymethoxy)-5-methylbenzoic acid |
InChI |
InChI=1S/C10H11ClO4/c1-6-3-7(10(12)13)4-8(11)9(6)15-5-14-2/h3-4H,5H2,1-2H3,(H,12,13) |
InChI Key |
JHTYWISOSPEEAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCOC)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















